- Facile synthesis of magnetic recyclable palladium-gold alloy nanoclusters catalysts PdAur/Fe3O4@LDH and its catalytic applications in Heck reactionJournal of Organometallic Chemistry, 2018, 878, 84-95,
Cas no 92-88-6 (4,4'-Dihydroxybiphenyl)

4,4'-Dihydroxybiphenyl Propiedades químicas y físicas
Nombre e identificación
-
- 4,4'-Dihydroxybiphenyl
- 4,4-Dihydroxybiphenyl
- PPDP
- p,p-Biphenol
- Biphenyl-4,4-diol
- p,p-Diphenol
- 4,4-Biphenyldiol
- 4,4-Dihydroxy Diphenyl
- 4,4'-Dihydroxydiphenyl (DOD)
- 4-(4-hydroxyphenyl)phenol
- 4,4'-BIPHENOL
- 4,4-Biphenol
- 4,4'-Biphenyldiol
- 4,4′-Dihydroxybiphenyl
- 4,4`-Dihydroxybiphenyl
- 4,4'-bis-hydroxybiphenyl
- 4,4'-Dihydroxydiphenyl
- 4,4'-Dioxydiphenyl
- 4,4'-Diphenol
- Antioxidant DOD
- Biphenyl-4,4'-diol
- p,p'-Biphenol
- p,p'-Diphenol
- 4,4′-Biphenyldiol (8CI)
- 4,4′-Biphenol
- 4,4′-Bisphenol
- 4,4′-Dihydroxy-1,1′-biphenyl
- 4,4′-Dihydroxydiphenyl
- 4,4′-Diphenol
- ASM DOD
- B 0464
- BPL
- BPL (phenol)
- DOD
- NSC 8711
- p,p′-Biphenol
- p,p′-Dihydroxybiphenyl
- p,p′-Diphenol
- p-Dihydroxydiphenyl
- p-Diphenol
-
- MDL: MFCD00002348
- Renchi: 1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
- Clave inchi: VCCBEIPGXKNHFW-UHFFFAOYSA-N
- Sonrisas: OC1C=CC(C2C=CC(O)=CC=2)=CC=1
- Brn: 1908886
Atributos calculados
- Calidad precisa: 186.06800
- Masa isotópica única: 186.068
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 1
- Complejidad: 145
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 5
- Carga superficial: 0
- Xlogp3: nothing
- Superficie del Polo topológico: 40.5A^2
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.22
- Punto de fusión: 280-282 °C (lit.)
- Punto de ebullición: 280.69°C (rough estimate)
- Punto de inflamación: 176.1 °C
- índice de refracción: 1.6010 (estimate)
- Coeficiente de distribución del agua: Slightly soluble
- PSA: 40.46000
- Logp: 2.76480
- Sensibilidad: Sensitive to light
- Disolución: Soluble in ethanol and ether, slightly soluble in water and benzene.
4,4'-Dihydroxybiphenyl Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H312,H315,H319,H335
- Declaración de advertencia: P261,P280,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
- Código de categoría de peligro: 21-36/37/38
- Instrucciones de Seguridad: S26-S36-S24/25-S36/37
- Rtecs:DV4725000
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:III
- Condiciones de almacenamiento:Store at room temperature
- Nivel de peligro:9
- TSCA:Yes
- Términos de riesgo:R21; R36/37/38
4,4'-Dihydroxybiphenyl Datos Aduaneros
- Código HS:29061900
- Datos Aduaneros:
China Customs Code:
2907299090Overview:
2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
4,4'-Dihydroxybiphenyl PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A3143912-500G |
4,4'-Dihydroxydiphenyl |
92-88-6 | 97% | 500g |
RMB 404.00 | 2025-02-20 | |
abcr | AB133936-25 g |
4,4'-Dihydroxybiphenyl, 99%; . |
92-88-6 | 99% | 25g |
€60.40 | 2023-05-10 | |
Enamine | EN300-4290281-2.5g |
4-(4-hydroxyphenyl)phenol |
92-88-6 | 95% | 2.5g |
$25.0 | 2023-07-07 | |
Life Chemicals | F0001-2226-0.25g |
4,4`-Dihydroxybiphenyl |
92-88-6 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
TRC | B591990-1g |
4,4'-Biphenol |
92-88-6 | 1g |
$ 65.00 | 2022-06-07 | ||
TRC | B591990-500mg |
4,4'-Biphenol |
92-88-6 | 500mg |
$ 75.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D634845-500g |
4,4'-Biphenol |
92-88-6 | 97% | 500g |
$250 | 2024-06-05 | |
Cooke Chemical | A3143912-250G |
4,4'-Dihydroxydiphenyl |
92-88-6 | 97% | 250g |
RMB 135.20 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046874-100g |
4,4'-Dihydroxybiphenyl |
92-88-6 | 98% | 100g |
¥47.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046874-1kg |
4,4'-Dihydroxybiphenyl |
92-88-6 | 98% | 1kg |
¥422.00 | 2024-04-25 |
4,4'-Dihydroxybiphenyl Métodos de producción
Métodos de producción 1
Métodos de producción 2
Métodos de producción 3
- N-hydroxyphthalimidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-9,
Métodos de producción 4
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanesJournal of Molecular Catalysis A: Chemical, 2012, 365, 15-23,
Métodos de producción 5
1.2 Reagents: Sodium thiosulfate Solvents: Water
- Palladium-Catalyzed Inter- and Intramolecular Coupling Reactions of Aryl and Vinyl Halides Mediated by IndiumOrganic Letters, 2005, 7(2), 343-345,
Métodos de producción 6
- Facile and efficient protocols for C-C and C-N bond formation reactions using a superparamagnetic palladium complex as reusable catalystResearch on Chemical Intermediates, 2019, 45(5), 2605-2639,
Métodos de producción 7
- "Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated PolymersOrganic Letters, 2021, 23(8), 2873-2877,
Métodos de producción 8
Métodos de producción 9
- Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compoundsJournal of Organic Chemistry, 1987, 52(9), 1881-4,
Métodos de producción 10
- Palladium-S-propyl-2-aminobenzothioate immobilized on Fe3O4 magnetic nanoparticles as catalyst for Suzuki and Heck reactions in water or poly(ethylene glycol)Applied Organometallic Chemistry, 2016, 30(6), 422-430,
Métodos de producción 11
- Cu(II)-catalyzed homocouplings of (hetero)arylboronic acids with the assistance of 2-O-methyl-D-glucopyranoseMolecules, 2019, 24(20),,
Métodos de producción 12
- A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura and Ullmann Coupling Reactions of Aryl Chlorides in Aqueous MediaAngewandte Chemie, 2010, 49(24), 4054-4058,
Métodos de producción 13
Métodos de producción 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from PyrinaeJournal of Organic Chemistry, 2014, 79(9), 4104-4118,
Métodos de producción 15
- Microwave-assisted aqueous carbon-carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticlesGreen Chemistry, 2020, 22(10), 3239-3247,
Métodos de producción 16
- Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferritesGreen Chemistry, 2013, 15(2), 398-417,
Métodos de producción 17
Métodos de producción 18
- Steroid analogs lacking ring C. III. Synthesis of 4-(trans-4-hydroxycyclohexyl)cyclohexanoneJournal of the American Chemical Society, 1954, 76, 1733-6,
Métodos de producción 19
- Green method for synthesis of 4,4-biphenol, China, , ,
Métodos de producción 20
Métodos de producción 21
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
4,4'-Dihydroxybiphenyl Raw materials
- (4-hydroxyphenyl)boronic acid
- 3,3'-di-tert-butyl-5,5'-dimethylbiphenyl-4,4'-diol
- [1,1'-Biphenyl]-4,4'-dimethanol, α4,α4,α4',α4'-tetramethyl-
- Ethyl 712
- Poly(oxy[1,1'-biphenyl]-4,4'-diyloxy-1,4-phenylenesulfonyl-1,4-phenylene)
- 4,4'-Dibromobiphenyl
- Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-
4,4'-Dihydroxybiphenyl Preparation Products
4,4'-Dihydroxybiphenyl Proveedores
4,4'-Dihydroxybiphenyl Literatura relevante
-
Deepa Oberoi,Parveen Dagar,Uday Shankar,Giriraj Vyas,Anil Kumar,Satyajit Sahu,Anasuya Bandyopadhyay New J. Chem. 2018 42 19090
-
Wenhai Mei,Changli Lü,Jingling Yan,Zhen Wang RSC Adv. 2014 4 27502
-
Jingling Yan,Liang Zhu,Brian L. Chaloux,Michael A. Hickner Polym. Chem. 2017 8 2442
-
Ya Chen,Fuhong Xiao,Hui Chen,Saiwen Liu,Guo-Jun Deng RSC Adv. 2014 4 44621
-
Jing Wang,Jifu Zheng,Zhuo Zhao,Suobo Zhang J. Mater. Chem. 2012 22 22706
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